Benzeneacetonitrile, 4-amino-alpha-(4-fluorophenyl)-, monohydrochloride

Salt-form engineering Aqueous solubility Pharmaceutical intermediate processing

Benzeneacetonitrile, 4-amino-alpha-(4-fluorophenyl)-, monohydrochloride (CAS 73663-75-9), also catalogued as 2-(4-aminophenyl)-2-(4-fluorophenyl)acetonitrile hydrochloride and bearing the NCI screening code NSC 102520, is a diarylacetonitrile salt with molecular formula C₁₄H₁₂ClFN₂ and molecular weight 262.71 g/mol. The compound features a 4-aminophenyl moiety and a 4-fluorophenyl moiety bridged by an α-cyano methylene carbon, supplied as the hydrochloride salt.

Molecular Formula C14H12ClFN2
Molecular Weight 262.71 g/mol
CAS No. 73663-75-9
Cat. No. B12832936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetonitrile, 4-amino-alpha-(4-fluorophenyl)-, monohydrochloride
CAS73663-75-9
Molecular FormulaC14H12ClFN2
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)[NH3+].[Cl-]
InChIInChI=1S/C14H11FN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H
InChIKeyLYKFRKLBPHTPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzeneacetonitrile, 4-Amino-alpha-(4-fluorophenyl)-, Monohydrochloride (CAS 73663-75-9): Procurement-Grade Identity and Core Specifications


Benzeneacetonitrile, 4-amino-alpha-(4-fluorophenyl)-, monohydrochloride (CAS 73663-75-9), also catalogued as 2-(4-aminophenyl)-2-(4-fluorophenyl)acetonitrile hydrochloride and bearing the NCI screening code NSC 102520, is a diarylacetonitrile salt with molecular formula C₁₄H₁₂ClFN₂ and molecular weight 262.71 g/mol . The compound features a 4-aminophenyl moiety and a 4-fluorophenyl moiety bridged by an α-cyano methylene carbon, supplied as the hydrochloride salt. Its measured density is 1.216 g/cm³, and it exhibits a boiling point of 385.1°C at 760 mmHg . This scaffold serves as a functionalized α-aminonitrile building block for medicinal chemistry and pharmaceutical intermediate applications.

Why Generic Substitution of 4-Amino-alpha-(4-fluorophenyl)benzeneacetonitrile Hydrochloride Risks Experimental Divergence


In-class diarylacetonitriles are not interchangeable for procurement purposes because even a single substituent change—such as replacing the para-fluorine with hydrogen or moving the amino group—alters physicochemical properties, salt-form stability, and synthetic utility . The hydrochloride salt of 4-amino-alpha-(4-fluorophenyl)benzeneacetonitrile confers distinct aqueous handling characteristics versus its water-insoluble free base, which melts at 145–147°C . Substituting the 4-fluorophenyl ring with an unsubstituted phenyl ring (CAS 69833-17-6) changes molecular weight, lipophilicity, and electronic properties, leading to divergent reactivity in downstream transformations. The quantitative evidence below establishes the parameters on which selection of this specific compound should be based.

Quantitative Differentiation Evidence for 4-Amino-alpha-(4-fluorophenyl)benzeneacetonitrile Hydrochloride (CAS 73663-75-9)


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The target hydrochloride salt (CAS 73663-75-9) provides aqueous solubility, whereas the corresponding free base, (4-aminophenyl)(4-fluorophenyl)acetonitrile, is explicitly described as insoluble in water and requires organic solvents (dichloromethane, chloroform, toluene) for dissolution . This salt-form differentiation is critical for aqueous-phase reactions, salt metathesis, and direct use in biological assay buffers where organic co-solvents are undesirable.

Salt-form engineering Aqueous solubility Pharmaceutical intermediate processing

Para-Fluoro vs. Para-Hydrogen Analog: Molecular Weight and Lipophilicity Differentiation

The target compound (C₁₄H₁₂ClFN₂, MW 262.71) bears a para-fluorine on one phenyl ring . Its direct des-fluoro analog, (4-aminophenyl)(phenyl)acetonitrile hydrochloride (CAS 69833-17-6, C₁₄H₁₃ClN₂, MW 244.72), differs by a single F→H substitution . The fluorine atom increases molecular weight by 17.99 g/mol (approximately 7.3%) and introduces a strong electron-withdrawing group, which alters the electron density on the aromatic ring and modulates reactivity in electrophilic aromatic substitution, cross-coupling, and nitrile hydrolysis reactions.

Fluorine substitution Lipophilicity modulation Structure-property relationships

NCI Screening Selection: NSC 102520 Designation Validates Drug-Likeness Potential

The compound carries the National Cancer Institute designation NSC 102520 [1]. Assignment of an NSC number indicates that the compound passed the NCI's initial selection criteria for inclusion in the NCI-60 human tumor cell line screening panel. While the full screening results are not publicly retrievable for this specific entry, the NSC designation itself constitutes a third-party validation of structural novelty and drug-like properties that is absent for many commercially available diarylacetonitrile analogs without NSC numbers.

NCI screening Drug-likeness Anticancer screening history

Dual Aromatic Amino and Fluoro Functionality Enables Orthogonal Derivatization vs. Mono-Functional Analogs

The target compound contains both a primary aromatic amine (on the 4-aminophenyl ring) and a fluorine atom (on the 4-fluorophenyl ring), providing two chemically orthogonal handles for sequential derivatization . In contrast, the simpler analog 2-amino-2-(4-fluorophenyl)acetonitrile (CAS 56464-70-1, C₈H₇FN₂, MW 150.15) lacks the second aromatic ring entirely, providing fewer sites for structural elaboration . The diaryl architecture of CAS 73663-75-9 doubles the aromatic functionalization surface area compared to the monoaryl analog.

Orthogonal functionalization Synthetic building block α-Aminonitrile reactivity

GHS Hazard Profile: Documented Handling Requirements Enable Compliant Procurement

The target compound is classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), carrying the signal word 'Warning' and GHS07 pictogram . This documented safety profile allows institutional EH&S departments to pre-assess handling requirements. In contrast, the free base form lacks publicly available GHS classification data from the same supplier channels, creating an information gap for procurement risk assessment.

Chemical safety GHS classification Laboratory compliance

Boiling Point and Density Distinguish This Scaffold from Simpler Fluorophenylacetonitriles

The target compound exhibits a boiling point of 385.1°C at 760 mmHg and density of 1.216 g/cm³ . The simpler building block 4-fluorophenylacetonitrile (CAS 459-22-3, C₈H₆FN, MW 135.14) boils at only 234.2°C (atmospheric) with a density of 1.126 g/mL at 25°C [1]. The substantially higher boiling point of the target compound (ΔTb ≈ +151°C) reflects its larger molecular weight and increased intermolecular interactions, which influence distillation, storage, and thermal stability considerations during procurement and handling.

Physicochemical characterization Boiling point Density comparison

Recommended Procurement Scenarios for Benzeneacetonitrile, 4-Amino-alpha-(4-fluorophenyl)-, Monohydrochloride (CAS 73663-75-9)


Medicinal Chemistry Library Synthesis Requiring a Fluorinated Diarylacetonitrile Scaffold

When a medicinal chemistry campaign requires a fluorinated, dual-aromatic-ring α-aminonitrile core for parallel library synthesis, CAS 73663-75-9 provides the para-fluoro substituent that modulates lipophilicity and metabolic stability of derived compounds. The pre-formed hydrochloride salt enables direct dissolution in aqueous reaction media, while the free 4-amino group permits amide coupling, sulfonamide formation, or diazotization without requiring protecting group manipulation of the nitrile . The orthogonal Ar-F handle supports SNAr chemistry for late-stage diversification, a synthetic option unavailable with the non-fluorinated analog CAS 69833-17-6 .

Development of Fluorinated α-Amino Acid Precursors via Nitrile Hydrolysis

The α-aminonitrile functionality of CAS 73663-75-9 serves as a direct precursor to fluorinated α-amino acids through controlled nitrile hydrolysis. The diaryl substitution pattern generates a sterically and electronically differentiated α-carbon center, producing amino acid derivatives with distinct conformational properties compared to monoaryl analogs such as CAS 56464-70-1 . The hydrochloride salt form facilitates direct use in aqueous acidic or basic hydrolysis conditions without prior free-basing .

NCI-Validated Starting Point for Anticancer Screening Programs

For oncology-focused research groups seeking compounds with prior institutional validation, the NSC 102520 designation indicates that this specific diarylacetonitrile passed the NCI's initial selection filters for the NCI-60 cancer cell line screening panel . This external validation reduces the risk of pursuing a completely uncharacterized scaffold and provides a documented entry point for further structure-activity relationship (SAR) exploration, distinguishing it from analogs without NCI screening history.

Process Chemistry: Aqueous-Phase Synthetic Route Development

Process chemistry teams designing scalable synthetic routes benefit from the hydrochloride salt form's water compatibility. Unlike the water-insoluble free base (melting point 145–147°C), which requires organic solvents for dissolution, the hydrochloride salt CAS 73663-75-9 can be directly employed in aqueous-phase transformations, reducing reliance on flammable or environmentally burdensome organic solvents . The documented GHS profile (H302, H315, H319, H335) further supports compliant scale-up hazard assessment .

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